Methanimidamide, N,N'-bis[2,6-bis(1-methylethyl)phenyl]-
Description
Methanimidamide, N,N'-bis[2,6-bis(1-methylethyl)phenyl]- (IUPAC name), commonly referred to as DippFormH in coordination chemistry literature, is a bulky amidine derivative characterized by two 2,6-diisopropylphenyl substituents on the nitrogen atoms of the methanimidamide core. This compound has garnered significant attention in organometallic and supramolecular chemistry due to its strong electron-donating properties and steric bulk, which stabilize metal complexes and prevent undesirable side reactions . Synthesized via imidoyl chloride intermediates, it serves as a precursor for amidine-N-oxide derivatives and facilitates the formation of complexes with transition metals and lanthanides .
Properties
IUPAC Name |
N,N'-bis[2,6-di(propan-2-yl)phenyl]methanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2/c1-16(2)20-11-9-12-21(17(3)4)24(20)26-15-27-25-22(18(5)6)13-10-14-23(25)19(7)8/h9-19H,1-8H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHAFOMDNXLAMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC=NC2=C(C=CC=C2C(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10478190 | |
| Record name | Methanimidamide, N,N'-bis[2,6-bis(1-methylethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10478190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
581776-24-1 | |
| Record name | Methanimidamide, N,N'-bis[2,6-bis(1-methylethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10478190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanimidamide, N,N’-bis[2,6-bis(1-methylethyl)phenyl]- can be synthesized through a series of chemical reactions involving the appropriate starting materials and reagents. One common method involves the reaction of 2,6-bis(1-methylethyl)aniline with formamide under controlled conditions . The reaction typically requires a solvent such as dichloromethane or hexane and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Methanimidamide, N,N’-bis[2,6-bis(1-methylethyl)phenyl]- may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methanimidamide, N,N’-bis[2,6-bis(1-methylethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles; reactions may require catalysts or specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms of the compound .
Scientific Research Applications
Methanimidamide, N,N’-bis[2,6-bis(1-methylethyl)phenyl]- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanimidamide, N,N’-bis[2,6-bis(1-methylethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Methanimidamide, N,N'-bis[2,6-bis(1-methylethyl)phenyl]-, and analogous compounds:
Steric and Electronic Properties
- Methanimidamide, N,N'-bis[2,6-bis(1-methylethyl)phenyl]-: The 2,6-diisopropylphenyl groups provide exceptional steric shielding, reducing agglomeration in metal complexes. The amidine core acts as a strong σ-donor, enhancing electron density at metal centers .
- N-Heterocyclic Carbenes (NHCs) : While structurally distinct, NHCs like the gold complex in share similar steric profiles but exhibit stronger π-backbonding capabilities, making them superior for stabilizing low-oxidation-state metals .
- Urea Derivatives : Compounds like Nevanimibe lack metal-coordinating ability but leverage the 2,6-diisopropylphenyl groups for hydrophobic interactions in biological targets (e.g., sterol O-acyltransferase inhibition) .
Biological Activity
Methanimidamide, N,N'-bis[2,6-bis(1-methylethyl)phenyl]- (CAS No. 581776-24-1) is a synthetic organic compound with significant potential in various biological applications. This article explores its biological activity, synthesis, and potential therapeutic uses based on recent research findings.
- Molecular Formula: C25H36N2
- Molecular Weight: 364.57 g/mol
- Melting Point: 202-203 °C (solvent: dichloromethane)
- Boiling Point: Approximately 458.5 °C (predicted)
- Density: 0.95 g/cm³ (predicted)
- pKa: 7.66 (predicted)
Synthesis
Methanimidamide can be synthesized through the reaction of 2,6-bis(1-methylethyl)aniline with formamide under controlled conditions. This synthesis can be optimized for yield and purity using techniques such as recrystallization or chromatography .
The biological activity of Methanimidamide is primarily attributed to its interaction with specific enzymes and receptors within biological systems. It is believed to modulate enzyme activity, potentially influencing metabolic pathways and cellular functions.
Antimicrobial Properties
Research indicates that Methanimidamide exhibits antimicrobial activity. A study on related compounds suggests that derivatives of N,N'-diarylformamidines can act as effective antimicrobial agents against various pathogens . The mechanism likely involves disruption of microbial cell walls or interference with metabolic processes.
Antioxidant Activity
Methanimidamide has shown potential antioxidant properties in preliminary studies. Antioxidants are crucial in mitigating oxidative stress, which is linked to numerous diseases, including cancer and cardiovascular disorders . The compound's ability to scavenge free radicals may contribute to its protective effects in biological systems.
Case Studies
- Antimicrobial Efficacy : A series of studies have demonstrated that compounds similar to Methanimidamide exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .
- Cellular Studies : In vitro studies have indicated that Methanimidamide can influence cell viability and proliferation in cancer cell lines, suggesting a potential role in cancer therapy. Specific pathways affected include apoptosis and cell cycle regulation.
Comparative Analysis
A comparison with structurally similar compounds reveals unique properties attributed to the bulky 2,6-bis(1-methylethyl)phenyl groups in Methanimidamide:
| Compound Name | Antimicrobial Activity | Antioxidant Potential | Unique Features |
|---|---|---|---|
| Methanimidamide | Yes | Yes | Bulky substituents |
| N,N'-bis(2,6-diisopropylphenyl)formamidine | Moderate | Limited | Smaller substituents |
| N,N'-Bis(1-methylethyl)ethanimidamide | Low | Moderate | Different functional groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
